Lipophilicity (logP) Comparison of Methyl 4-(piperidin-1-yl)butanoate vs. Ethyl Ester Analogue
Methyl 4-(piperidin-1-yl)butanoate has a lower lipophilicity (XLogP3-AA = 1.3) compared to its ethyl ester analogue, ethyl 4-(piperidin-1-yl)butanoate (XLogP3-AA = 1.7) [1]. This difference arises from the ester moiety (methyl vs. ethyl) and predicts a lower membrane permeability and potentially different bioavailability profile for the methyl ester.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Ethyl 4-(piperidin-1-yl)butanoate; XLogP3-AA = 1.7 |
| Quantified Difference | 0.4 logP units (ethyl ester is ~2.5x more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Selection between methyl and ethyl esters can fine-tune a compound's lipophilicity, impacting its ability to cross biological barriers like the blood-brain barrier, thus directly influencing its suitability for CNS-targeted research.
- [1] PubChem. (2025). 4-Piperidinebutyric acid, methyl ester (Compound Summary). CID 3047641; and PubChem. (2025). Ethyl 4-(piperidin-1-yl)butanoate (Compound Summary). CID 3047641. View Source
